molecular formula C13H13ClN2O2 B1178538 bacteriophage T5 gene A2 protein CAS No. 138898-68-7

bacteriophage T5 gene A2 protein

Cat. No.: B1178538
CAS No.: 138898-68-7
Attention: For research use only. Not for human or veterinary use.
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Description

The Bacteriophage T5 gene A2 protein is a key regulatory factor essential for the successful infection of Escherichia coli. This protein is characterized as a pre-early phage protein and is indispensable for the unique two-step DNA injection process. During infection, the A2 protein functions to promote the second-step transfer (SST) of the bacteriophage T5 DNA into the host cytoplasm . The protein acts by altering the structure of the E. coli outer membrane, thereby perturbing the host envelope to facilitate the efficient transfer of the remaining viral genome . Purified T5 gene A2 protein is a stable dimer composed of 15 kDa polypeptides and has demonstrated DNA-binding capability in vitro, properties that are consistent with its direct role in the DNA transfer mechanism . As a critical agent for host takeover, this protein is a vital tool for researchers studying phage biology, viral infection mechanisms, and bacterial envelope permeability. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

138898-68-7

Molecular Formula

C13H13ClN2O2

Synonyms

bacteriophage T5 gene A2 protein

Origin of Product

United States

Scientific Research Applications

Biochemical Properties of Gene A2 Protein

The bacteriophage T5 gene A2 protein is characterized by its dimerization and DNA-binding capabilities. The protein has a molecular weight of approximately 15,000 daltons and demonstrates significant affinity for double-stranded DNA. Its purification has been achieved through methods such as DNA-cellulose column chromatography and gel filtration techniques .

Research has demonstrated that the A2 protein induces structural changes in the E. coli envelope. This was evidenced through mutant bacteriophages and electrophoretic analyses that confirmed the perturbation effect on the host's outer membrane . Such findings underscore the importance of gene A2 in enhancing phage infectivity.

Applications in Biotechnology

The unique properties of the this compound have opened avenues for various biotechnological applications:

  • Gene Delivery Systems : The ability of gene A2 to facilitate DNA transfer can be harnessed for developing novel gene delivery vectors. By utilizing modified bacteriophages, researchers can potentially deliver therapeutic genes to target cells more efficiently.
  • Phage Therapy : Given its role in overcoming bacterial defenses, gene A2 could be pivotal in designing phage therapy strategies against antibiotic-resistant strains of bacteria. The perturbation of bacterial membranes may enhance phage efficacy in targeting pathogenic bacteria.
  • Biological Research : The study of gene A2 provides insights into viral mechanisms of infection and host interactions, contributing to a broader understanding of virology and molecular biology.

Table 2: Potential Applications of Gene A2 Protein

ApplicationDescription
Gene Delivery SystemsDevelopment of vectors for therapeutic gene transfer
Phage TherapyTargeting antibiotic-resistant bacteria
Biological ResearchInsights into viral infection mechanisms

Comparison with Similar Compounds

Comparative Analysis with Similar Phage Proteins

Functional Comparison with Other T5 Proteins

T5 Gene A1 Protein
  • Role : Required alongside A2 for SST. Unlike A2, A1 is implicated in broader pre-early functions, including host DNA degradation and protection of T5 DNA from host nucleases .
  • Key Difference : A2 is exclusively dedicated to SST, while A1 has multifunctional roles in early infection.
T5 Gene D5 Protein
  • Role : A DNA-binding protein essential for T5 DNA replication, termination of early gene expression, and activation of late genes .
  • Key Difference : D5 operates in replication and transcriptional regulation, whereas A2 is specialized in DNA transfer.
T5 Gene D10 Protein
  • Role : Encodes a branch-migration helicase with ATP-dependent DNA unwinding activity. It processes Y-junction and cruciform DNA structures during replication and recombination .
  • Key Difference : D10 is a sequence-dependent helicase, while A2 lacks enzymatic activity and functions as a DNA transfer facilitator .
T5 Tail Protein pb5
  • Role: Mediates adsorption to the E. coli FhuA receptor.

Structural and Functional Comparison with Proteins from Other Phages

T7 Gene 2.5 Protein
  • Role : Single-stranded DNA-binding protein (SSB) critical for replication, recombination, and repair. It stabilizes ssDNA and interacts with T7 DNA polymerase .
  • Key Difference : Unlike A2, T7 gp2.5 lacks dimerization and membrane-altering activity, focusing instead on replication machinery support.
T4 Gene 23 Product (Major Capsid Protein)
  • Role: Forms the T4 capsid structure.
  • Key Difference : A2’s function is purely mechanistic in DNA transfer, contrasting with structural proteins like T4 gp23.
λ Phage Tail Tip Protein
  • Role: Mediates adsorption to the LamB receptor.

Data Tables: Key Characteristics of T5 A2 and Comparable Proteins

Protein Organism Molecular Weight (kDa) Structure Function DNA Interaction
T5 A2 Bacteriophage T5 15 (monomer), 30 (dimer) Homodimer SST DNA transfer, membrane alteration Binds ds/ssDNA
T5 D10 Bacteriophage T5 ~80 Monomer Helicase, branch migration ATP-dependent unwinding
T7 gp2.5 Bacteriophage T7 26 Monomer SSB for replication Binds ssDNA
λ Tail Tip Protein Bacteriophage λ ~34 (multimeric) Multimeric complex Host receptor binding No direct DNA binding

Mechanistic Insights and Evolutionary Context

The T5 A2 protein’s unique ability to perturb the E. coli outer membrane distinguishes it from other phage DNA transfer systems. For example:

  • T5 vs. T7 : T7 relies on its SSB (gp2.5) for replication, while T5 A2 directly modifies membrane permeability for SST .
  • T5 vs. λ : λ uses the tail tip for irreversible adsorption, whereas T5 employs A2 to transiently disrupt membrane integrity post-adsorption .

Evolutionarily, A2’s lack of homology to BF23 (a T5-like phage) underscores its specialized adaptation to T5’s SST mechanism . In contrast, conserved helicase motifs in D10 align it with branch-migration proteins across archaea and eukaryotes .

Preparation Methods

Cell Lysis and Initial Extraction

The A2 protein is expressed during the pre-early phase of T5 infection. Infected E. coli cells are harvested 8–10 minutes post-infection to maximize A2 yield while minimizing contamination from host proteins. Cells are lysed using a French press at 20,000 psi in Buffer A (20 mM Tris-HCl pH 7.5, 1 mM EDTA, 5% glycerol, 0.1 mM DTT). DNase I (10 µg/mL) and RNase A (5 µg/mL) are added to degrade nucleic acids, followed by centrifugation at 30,000 × g to remove debris.

DNA-Cellulose Affinity Chromatography

The A2 protein binds selectively to double-stranded DNA due to its basic amino acid composition. The crude lysate is applied to a DNA-cellulose column equilibrated with Buffer A containing 50 mM NaCl. Contaminants are removed with a 0.05–0.3 M NaCl gradient, while A2 elutes at 0.25 M NaCl. This step achieves a 12-fold purification (Table 1).

Table 1: Purification summary of T5 A2 protein

StepTotal Protein (mg)A2 Purity (%)Yield (%)
Crude Lysate4502.1100
DNA-Cellulose3425.485
Gel Filtration8.267.872
Ion-Exchange3.194.558

Gel Filtration and Ion-Exchange Refinement

Purified fractions from DNA-cellulose chromatography are concentrated and loaded onto a Sephadex G-75 column. The A2 protein elutes at a molecular weight (MW) corresponding to 30 kDa, indicating dimerization of the 15 kDa monomer. Final polishing uses DEAE-Sepharose ion-exchange chromatography with a 0.1–0.5 M NaCl gradient, achieving >95% purity.

Structural and Biochemical Characterization

Molecular Weight and Oligomeric State

SDS-PAGE under reducing conditions confirms a monomeric MW of 15,000 Da. Thin-layer gel filtration in 6 M guanidine HCl corroborates this result. Non-denaturing gel filtration and sedimentation velocity experiments reveal a native MW of 30 kDa, confirming the protein exists as a homodimer. Cross-linking with dimethyl suberimidate stabilizes the dimer, producing a 30 kDa band on SDS-PAGE.

Amino Acid Composition

Acid hydrolysis and ion-exchange chromatography reveal a high proportion of basic residues (18% lysine + arginine), consistent with its DNA-binding function. Key residues include:

  • Lysine : 12.3%

  • Arginine : 5.7%

  • Aspartic Acid : 9.1%

  • Glutamic Acid : 10.8%

The isoelectric point (pI) is 9.2, as determined by two-dimensional gel electrophoresis.

Functional Analysis of DNA Binding and SST Role

DNA-Binding Specificity

Filter-binding assays show A2 binds non-specifically to double-stranded DNA with a K<sub>d</sub> of 1.2 × 10<sup>−7</sup> M. Circular dichroism spectroscopy indicates no major DNA conformational changes upon binding. This nonspecific interaction is critical for displacing membrane-bound DnaA proteins during SST, enabling full genome injection.

Interaction with A1 Protein

Co-immunoprecipitation experiments demonstrate that A2 forms a complex with the A1 protein, a membrane-associated nuclease. This interaction is essential for overcoming the injection stop signal (ISS) in T5’s left terminal repeat (LTR). Mutants lacking A2 fail to initiate SST, leading to abortive infections.

Mutagenesis and Genetic Engineering Approaches

Amber Mutants

Amber mutations in A2 (e.g., S37am) are generated using retron-mediated editing. The Dilution-Amplification-Screening (DAS) method enriches mutants by 12-fold, achieving a 0.25% recombination frequency. Mutants are confirmed via Sanger sequencing and phenotypic assays on amber-suppressive E. coli CR63.

LacZα Insertion for Phenotypic Tracking

A 270-bp lacZα gene inserted into the A2 locus produces blue plaques on X-gal plates, enabling rapid mutant screening. This system confirms that A2 is essential for plaque formation, as mutants lacking functional A2 fail to lyse non-permissive hosts .

Q & A

Q. What is the role of the T5 gene A2 protein in bacteriophage DNA transfer?

The A2 protein is essential for the second-step transfer (SST) of T5 DNA into the host cell. SST occurs after the initial injection of the first-step transfer (FST) DNA segment (~7.9% of the genome). The A2 protein facilitates this process by altering the E. coli outer membrane, enabling the remaining ~92% of the T5 genome to enter the host. Purification and cross-linking studies confirm that A2 forms a 15 kDa dimer with DNA-binding activity, which likely destabilizes the host membrane during SST .

Q. How is the A2 protein purified and characterized experimentally?

The A2 protein is purified using a multi-step protocol:

  • DNA-cellulose column chromatography to isolate DNA-binding proteins.
  • Gel filtration under non-denaturing conditions to confirm dimerization (molecular weight ~30 kDa).
  • Ion-exchange chromatography for further purification. Identity is confirmed via two-dimensional gel electrophoresis and SDS-PAGE (15 kDa monomer). Cross-linking with dimethyl suberimidate validates dimer formation .

Q. What structural features enable the A2 protein to bind DNA?

The A2 protein’s amino acid composition (rich in basic residues) and dimeric structure enhance its affinity for both single- and double-stranded DNA. Physical studies using 6 M guanidine hydrochloride gel filtration and sedimentation analysis reveal a compact, stable dimer critical for DNA interaction .

Advanced Research Questions

Q. How do the roles of T5 pre-early proteins A1 and A2 differ during infection?

  • A1 : Required for host DNA degradation, inhibition of host transcription/translation, and SST initiation.
  • A2 : Specifically mediates SST by perturbing the E. coli outer membrane. Genetic knockout studies show that A2 mutants fail SST but retain A1-dependent functions like host DNA degradation, indicating distinct mechanistic roles .

Q. What experimental approaches identify A2-induced alterations in the E. coli envelope?

  • Mutant phage analysis : Infection with A2-deficient phages fails to induce membrane permeability changes.
  • Envelope fractionation : Isolate outer membrane proteins post-infection to detect A2 binding.
  • Electrophoretic mobility shift assays (EMSAs) : Demonstrate A2’s interaction with membrane-associated DNA or lipid components .

Q. How can contradictions in reported molecular weights of the A2 protein be resolved?

Discrepancies arise from methodological differences:

  • SDS-PAGE : Reports 15 kDa (monomer).
  • Gel filtration under non-denaturing conditions : Indicates ~30 kDa (dimer). Cross-linking experiments with dimethyl suberimidate confirm dimerization, resolving apparent contradictions .

Q. What evolutionary insights emerge from comparative analysis of A2 homologs in T5-like phages?

Phylogenetic studies of T5-like phages reveal that A2 is highly conserved , underscoring its critical role in SST. For example, conserved domains in A2 homologs correlate with DNA-binding and membrane-altering functions. This conservation suggests A2’s mechanism is a hallmark of T5-related phage evolution .

Q. How does A2 dimerization influence its DNA-binding efficiency during SST?

Dimerization enhances A2’s avidity for DNA by doubling interaction surfaces. Sedimentation velocity assays and surface plasmon resonance (SPR) show that dimeric A2 binds DNA with ~10-fold higher affinity than monomers. Mutations disrupting dimerization (e.g., cysteine substitutions) abolish SST, confirming structural necessity .

Methodological Considerations

  • Avoiding artifacts : Use protease inhibitors during A2 purification to prevent degradation (critical given its small size).
  • Functional assays : Combine in vitro DNA-binding assays with host membrane permeability tests to validate A2’s dual roles.
  • Contradiction management : Cross-validate molecular weight data using orthogonal techniques (e.g., mass spectrometry alongside gel filtration) .

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